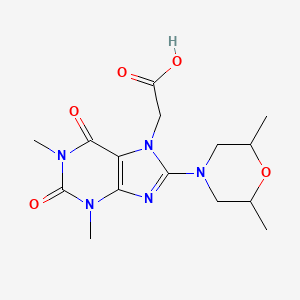
2-(8-(2,6-dimethylmorpholino)-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of acetic acid, with a complex purine structure attached to it. Purines are fundamental components of nucleic acids like DNA and RNA, and they play key roles in cellular energy systems . The presence of the dimethylmorpholino group suggests that this compound might have some biological activity, as morpholines are often used in medicinal chemistry .
Molecular Structure Analysis
Again, without specific information, I can only provide a general analysis. The compound contains a purine ring, which is a type of heterocyclic aromatic organic compound. It also has an acetic acid group, which would provide a carboxylic acid functional group .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the purine ring and the carboxylic acid group. The purine ring might undergo reactions typical of aromatic compounds, while the carboxylic acid group could participate in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the carboxylic acid group might make it somewhat polar, and it might be soluble in polar solvents .科学的研究の応用
Synthesis and Structural Analysis
- The synthesis and crystallization of related compounds, such as 7-(5-Carboxypentyl)-1,3-dimethylxanthine monohydrate, highlight the importance of hydrogen bonds in the formation of stable structures, providing insights into the chemical behavior and potential applications of similar compounds in material science and chemistry (Carvalho et al., 2007).
Pharmacological Profile
- Although specific pharmacological applications are to be excluded, the methodology applied in studying related compounds, such as the dual inhibition properties of derivatives on enzymes like cyclo-oxygenase and 5-lipoxygenase, can serve as a basis for non-pharmacological research, exploring the chemical interactions and mechanisms underlying such inhibitory effects (Laufer et al., 1994).
Crystal Forms and Solvent Effects
- Research on different solvents yielding alternative crystal forms through aromatic, halogen bonding, and hydrogen bonding competition provides valuable insights into the impact of crystallization solvent choice on the production of alternative crystal forms, which is critical in material sciences, particularly in the design and development of new materials with specific physical and chemical properties (Alshahateet et al., 2015).
Antioxidant Potential
- The study of the antioxidant potential of citrus fruit, while not directly related, demonstrates the analytical techniques that can be applied to similar compounds to evaluate their antioxidant properties, potentially useful in food science and preservation (Gorinstein et al., 2006).
Novel Fluorophores
- The development of novel fluorophores, such as 6-Methoxy-4-quinolone, from derivatives of similar compounds, illustrates the potential application of these chemicals in biomedical analysis, offering strong fluorescence with a large Stokes' shift in aqueous media, which could be beneficial in developing new diagnostic tools and imaging techniques (Hirano et al., 2004).
作用機序
将来の方向性
特性
IUPAC Name |
2-[8-(2,6-dimethylmorpholin-4-yl)-1,3-dimethyl-2,6-dioxopurin-7-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O5/c1-8-5-19(6-9(2)25-8)14-16-12-11(20(14)7-10(21)22)13(23)18(4)15(24)17(12)3/h8-9H,5-7H2,1-4H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADMCAOYHLDMBDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC3=C(N2CC(=O)O)C(=O)N(C(=O)N3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

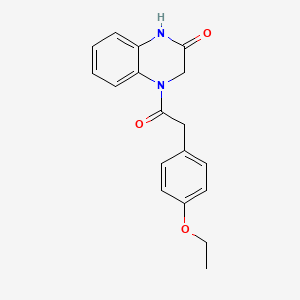
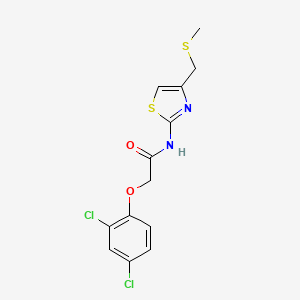
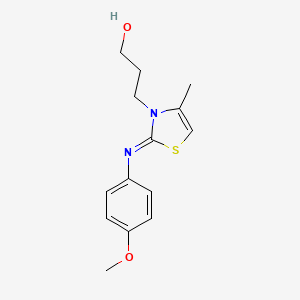
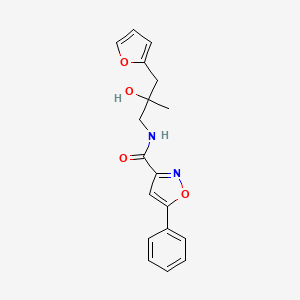
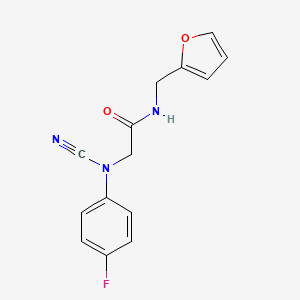
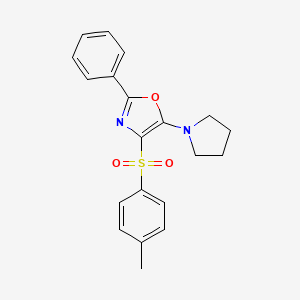
![Methyl 3-[(1,3-benzodioxol-5-ylamino)sulfonyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2766173.png)
![N-(3-chloro-2-methylphenyl)-2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2766174.png)
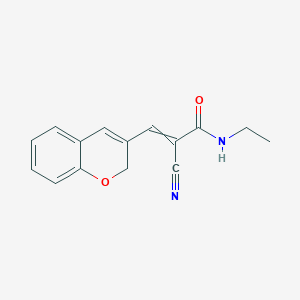
![3-(4-methoxyphenoxy)-N-[2-(4-morpholinyl)ethyl]propanamide hydrochloride](/img/structure/B2766178.png)
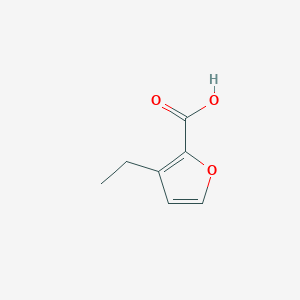
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2766180.png)
![N-[(1-Morpholin-4-ylcyclobutyl)methyl]naphthalene-1-carboxamide](/img/structure/B2766181.png)
![8-Thia-2-azaspiro[4.5]decane 8,8-dioxide hydrochloride](/img/structure/B2766182.png)